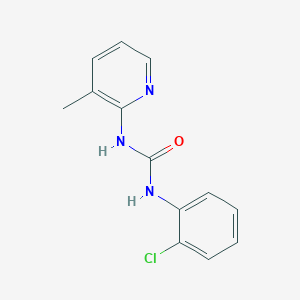![molecular formula C21H26N2O2 B5603296 2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related N-substituted derivatives, involving compounds with piperidine moieties, has been achieved through a process of dynamic pH control in aqueous media, and subsequent substitution reactions (Khalid et al., 2014).
- A modified Mannich condensation was used to synthesize a related molecule, demonstrating the versatility of synthesis methods for compounds within this chemical family (Dineshkumar & Parthiban, 2022).
Molecular Structure Analysis
- X-ray powder diffraction was used to characterize N-derivatives of compounds similar to 2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide, which are potential pesticides (Olszewska, Tarasiuk & Pikus, 2011).
- The crystal structure of an analogous compound was solved, revealing intermolecular hydrogen bonds and intramolecular interactions (Sharma et al., 2018).
Chemical Reactions and Properties
- The pharmacological profile of a related neurokinin-1 receptor antagonist provides insight into the chemical reactions and interactions of similar compounds in biological systems (Megens et al., 2002).
Physical Properties Analysis
- Synthesis improvements for N-substituted derivatives offer insights into the physical properties and synthesis methods of related compounds (Fenga, 2007).
Chemical Properties Analysis
- The synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers provide relevant data on the chemical properties and potential applications of these compounds (Roufos et al., 1994).
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-7-6-8-20(17(16)2)25-15-21(24)22-18-9-11-19(12-10-18)23-13-4-3-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEZEJCRTBOPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B5603232.png)
![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)
![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)
![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)

![N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)
![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)